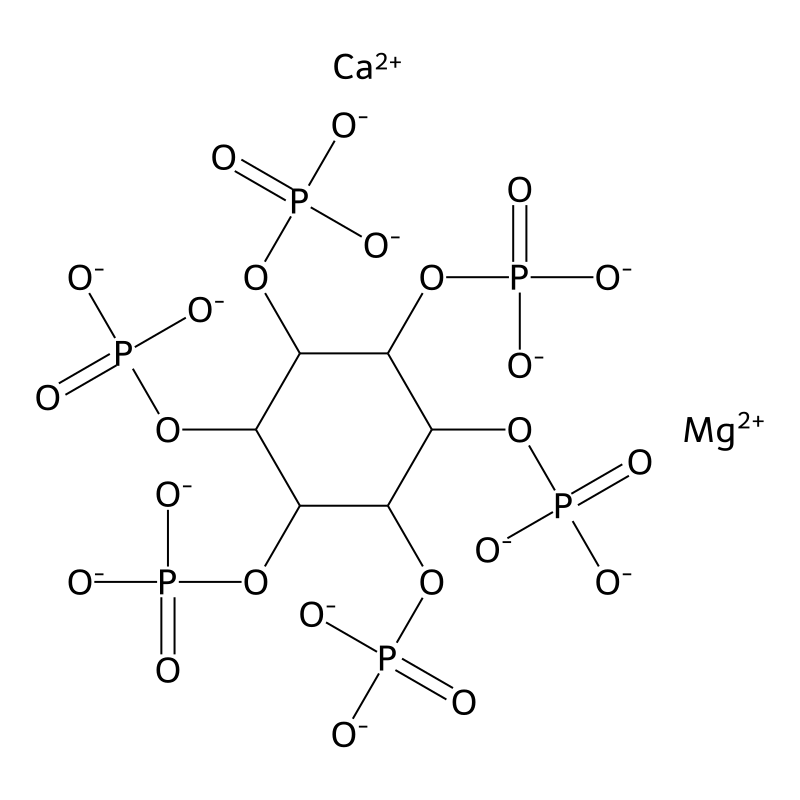Phytin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Phytin, also known as myo-inositol hexaphosphate (IP6), is a naturally occurring storage form of phosphorus found in plant seeds, nuts, and legumes . While often viewed as an anti-nutrient due to its ability to bind essential minerals like zinc and iron, reducing their bioavailability for human consumption , phytin also holds potential for various scientific research applications.
Phytin and its potential health benefits:
- Cancer research: Studies suggest that phytin may possess anti-cancer properties by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in cancer cells . Further research is needed to determine the efficacy and optimal dosages for therapeutic use.
- Bone health: Phytin's ability to chelate (bind) metals extends to calcium, potentially contributing to bone mineralization . However, its role in bone health is complex and needs further investigation.
- Metabolic regulation: Research suggests that phytin may play a role in regulating glucose and lipid metabolism, potentially impacting conditions like diabetes and obesity . However, these findings are preliminary and require further exploration.
Non-medical applications of phytin:
- Food preservation: Phytin's antioxidant and antimicrobial properties are being explored for their potential application in extending the shelf life of food products .
- Industrial applications: Phytin's ability to chelate metals makes it a potential candidate for various industrial applications, such as metal ion recovery and corrosion inhibition .
Phytic acid, also known as inositol hexakisphosphate, is a naturally occurring compound predominantly found in seeds, grains, and legumes. Its molecular formula is , and it serves as the principal storage form of phosphorus in many plant tissues, particularly in bran and seeds. Phytic acid is characterized by its six phosphate groups attached to a myo-inositol molecule, making it a highly acidic compound with significant chelating properties for minerals such as calcium, iron, and zinc .
Phytic acid was first identified in 1855 and has since been recognized for its dual role as both a nutrient reservoir for plants and an anti-nutrient in human nutrition due to its ability to inhibit mineral absorption . It appears as a pale yellow to brown slurry that is soluble in water and organic solvents like ethanol and acetone but is nearly insoluble in ether and chloroform .
In addition to hydrolysis, phytic acid can react with metal ions to form insoluble complexes. These complexes are significant because they can affect the bioavailability of essential minerals during digestion. For example, when phytic acid binds with iron or zinc, it forms precipitates that are less absorbable in the intestines .
Phytic acid exhibits several biological activities that impact both plants and animals:
- Nutrient Storage: In plants, phytic acid serves as a major storage form of phosphorus, providing essential nutrients during seed germination .
- Antioxidant Properties: Phytic acid has antioxidant effects that can protect cells from oxidative stress by chelating metal ions that catalyze free radical formation .
- Mineral Absorption Inhibition: In humans, phytic acid is often referred to as an anti-nutrient because it binds to dietary minerals such as calcium, iron, and zinc, inhibiting their absorption from the gastrointestinal tract . This effect can lead to mineral deficiencies if high-phytate foods dominate the diet without adequate mineral intake from other sources.
Phytic acid can be synthesized through various methods:
- Biological Synthesis: In plants, phytic acid is synthesized from glucose and phosphate through a series of enzymatic reactions involving myo-inositol. This pathway primarily occurs in the endosperm of seeds during maturation .
- Chemical Synthesis: Laboratory synthesis of phytic acid can be achieved by phosphorylating myo-inositol using phosphoric acid or its derivatives under controlled conditions. This method allows for the production of phytic acid with specific purity levels for research and industrial applications .
Research on phytic acid interactions highlights its complex role in nutrition:
- Mineral Interactions: Studies indicate that phytic acid significantly affects the bioavailability of minerals. For example, diets high in phytate may lead to deficiencies in iron and zinc among populations reliant on grains and legumes without adequate mineral intake strategies .
- Cellular Interactions: In vitro studies show that phytic acid interacts with various intracellular proteins, potentially influencing cellular signaling pathways related to growth and metabolism .
Phytic acid belongs to a broader class of compounds known as inositol phosphates. Here are some similar compounds along with their unique characteristics:
| Compound Name | Description | Unique Features |
|---|---|---|
| Inositol Pentaphosphate | A lower phosphorylated form of myo-inositol; involved in cellular signaling pathways. | Less effective at chelating minerals compared to phytic acid. |
| Inositol Tetrakisphosphate | Another dephosphorylated form; plays roles in cellular processes but has limited storage capacity. | Functions more prominently in signaling than storage. |
| Inositol Triphosphate | A key second messenger involved in signal transduction within cells. | Primarily acts within cells rather than as a nutrient store. |
| Myo-Inositol | A precursor to all inositol phosphates; involved in cell membrane formation and signaling. | Does not have phosphate groups; serves different biological roles. |
Phytic acid stands out due to its specific role as a phosphorus storage compound while also exhibiting significant anti-nutritional properties through its interactions with dietary minerals. Its unique structural features allow it to perform functions not shared by other lower phosphorylated forms of inositol phosphates.
Physical Description
Color/Form
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Decomposition
UNII
GHS Hazard Statements
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








